1H-Tetrazole, 1-cyclohexyl-5-ethyl-
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Overview
Description
1H-Tetrazole, 1-cyclohexyl-5-ethyl- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a cyclohexyl group and an ethyl group attached to the tetrazole ring, making it a unique derivative within the tetrazole class.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-cyclohexyl-5-ethyl- can be synthesized through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction typically occurs in water or other solvents under mild conditions. Another method involves the use of diazotizing reagents like fluorosulfonyl azide, which facilitates the transformation of amidines and guanidines into tetrazole derivatives .
Industrial Production Methods: Industrial production of 1H-Tetrazole, 1-cyclohexyl-5-ethyl- often employs microwave-assisted synthesis, which accelerates the reaction and improves yields . Heterogeneous catalysts, such as nanoparticles, are also used to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 1-cyclohexyl-5-ethyl- undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles readily participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Tetrazole oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted tetrazoles depending on the reagents used.
Scientific Research Applications
1H-Tetrazole, 1-cyclohexyl-5-ethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a bio-isosteric replacement for carboxylic acids in drug design.
Industry: Utilized in the development of new materials and explosives due to its high nitrogen content.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-cyclohexyl-5-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1H-Tetrazole-5-carboxylic acid: Another tetrazole derivative with a carboxyl group.
1-Phenyl-1H-tetrazole-5-thiol: Contains a phenyl group and a thiol group.
Ethyl 1H-tetrazole-5-acetate: Features an ethyl group and an acetate group.
Uniqueness: 1H-Tetrazole, 1-cyclohexyl-5-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and ethyl groups enhances its stability and reactivity compared to other tetrazole derivatives .
Properties
CAS No. |
46165-46-2 |
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Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-cyclohexyl-5-ethyltetrazole |
InChI |
InChI=1S/C9H16N4/c1-2-9-10-11-12-13(9)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
InChI Key |
YEZHWPUHDLFLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=NN1C2CCCCC2 |
Origin of Product |
United States |
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